Ciglitazone

Beschreibung

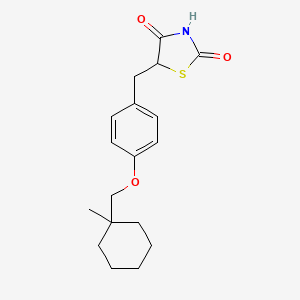

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFWTZACSRHJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040757 | |

| Record name | Ciglitizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-77-3 | |

| Record name | Ciglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciglitazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciglitizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[[4-[(1-Methylcyclohexyl)methoxy]phenyl]methyl]-2,4-thiazolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8QXS1WU8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ciglitazone in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms through which ciglitazone, a pioneering member of the thiazolidinedione (TZD) class of insulin-sensitizing drugs, exerts its effects on adipocytes. By serving as a potent and selective agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound initiates a cascade of transcriptional events that fundamentally reshape adipocyte biology, enhancing adipogenesis, improving insulin sensitivity, and modulating lipid metabolism and adipokine secretion.

The Central Target: PPARγ Activation

The primary molecular mechanism of this compound is its direct binding to and activation of PPARγ, a master regulator of adipocyte differentiation and function.[1][2] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). In its inactive state, this complex is bound to corepressor proteins on specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) within the promoter regions of target genes.

Upon binding of a ligand like this compound, the PPARγ receptor undergoes a conformational change. This structural shift leads to the dissociation of corepressors and the recruitment of a suite of coactivator proteins.[1] This activated transcription factor complex then initiates the transcription of a wide array of genes that govern key adipocyte functions.[1][3]

Downstream Effects on Adipocyte Biology

Activation of PPARγ by this compound orchestrates three major outcomes in adipocytes: enhanced adipogenesis, improved insulin sensitivity, and altered lipid metabolism and adipokine secretion.

Adipogenesis and Differentiation

This compound is a potent inducer of adipogenesis, promoting the differentiation of pre-adipocytes into mature, insulin-sensitive adipocytes. This process involves the upregulation of a cascade of adipogenic transcription factors and markers. Treatment of pre-adipocytes with this compound or its analog rosiglitazone leads to a significant increase in the expression of key genes such as PPARγ itself, CCAAT/enhancer-binding protein alpha (C/EBPα), and markers of mature adipocytes. This results in increased lipid accumulation and the formation of new, smaller adipocytes.

| Parameter | Treatment | Cell Type / Model | Observed Effect | Reference |

| Gene Expression | ||||

| PPARγ | 20 µM this compound | Bovine Satellite Cells | ~4.5-fold increase vs. control | |

| C/EBPα | 20 µM this compound | Bovine Satellite Cells | ~4.0-fold increase vs. control | |

| UCP-1 | 1 µM Rosiglitazone | 3T3-L1 Adipocytes | ~2.8-fold increase vs. control (Day 17) | |

| Lipid Accumulation | ||||

| Oil Red O Staining | 0.1 µM Rosiglitazone | 3T3-L1 Adipocytes | Significant increase in positive pixels vs. control |

Enhanced Insulin Sensitivity

A primary therapeutic outcome of TZD action is the enhancement of insulin sensitivity in adipose tissue. This is achieved through multiple mechanisms:

-

Increased Glucose Transporter (GLUT4) Expression and Translocation: this compound upregulates the expression of SLC2A4, the gene encoding the insulin-responsive glucose transporter GLUT4. Furthermore, its analog troglitazone has been shown to increase the translocation of GLUT4 to the plasma membrane, a critical step for glucose uptake, by approximately 1.5-fold even in the basal state.

-

Modulation of Adipokine Secretion: this compound favorably alters the secretion profile of adipokines. It significantly increases the secretion of adiponectin, an insulin-sensitizing hormone, while decreasing the secretion of pro-inflammatory and insulin-resistance-inducing factors like resistin and Interleukin-6 (IL-6).

| Parameter | Treatment | Model | Observed Effect | Reference |

| Gene Expression | ||||

| GLUT4 (SLC2A4) | 8 mg/d Rosiglitazone | Human Adipose Tissue | 1.5-fold increase vs. baseline | |

| Resistin (RETN) | 8 mg/d Rosiglitazone | Human Adipose Tissue | 0.3-fold of baseline (70% decrease) | |

| IL-6 | 8 mg/d Rosiglitazone | Human Adipose Tissue | 0.6-fold of baseline (40% decrease) | |

| Adipokine Secretion | ||||

| Adiponectin (Plasma) | 8 mg/d Rosiglitazone | Overweight Women (PCOS) | Increase from 9.26 to 22.22 µg/ml | |

| Adiponectin (Secreted) | Rosiglitazone | Human Adipose Stem Cells | Increase from 0.3 to 117.9 ng/ml | |

| Resistin (Plasma) | 8 mg/d Rosiglitazone | Overweight Women (PCOS) | Decrease from 12.57 to 9.21 ng/ml |

Regulation of Lipid Metabolism

This compound profoundly impacts lipid metabolism by promoting fatty acid uptake and storage while modulating lipogenesis. It increases the expression of genes involved in fatty acid transport and triglyceride synthesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase (SCD). This action helps to clear circulating free fatty acids, reducing lipotoxicity in other tissues like muscle and liver.

| Parameter | Treatment | Model | Observed Effect | Reference |

| Gene Expression | ||||

| Fatty Acid Synthase (FASN) | 20 µM this compound | Bovine Satellite Cells | ~4.0-fold increase vs. control | |

| Stearoyl-CoA Desaturase (SCD) | 8 mg/d Rosiglitazone | Human Adipose Tissue | 3.2-fold increase vs. baseline | |

| CD36 (Fatty Acid Translocase) | 8 mg/d Rosiglitazone | Human Adipose Tissue | 1.8-fold increase vs. baseline |

Crosstalk with Insulin Signaling

The insulin-sensitizing effects of this compound are a direct result of the crosstalk between the PPARγ and insulin signaling pathways. By upregulating key components of the insulin signaling cascade within the adipocyte, such as GLUT4, and by improving the systemic metabolic environment through beneficial adipokine secretion, PPARγ activation primes the cell for a more robust response to insulin. This leads to more efficient glucose uptake and utilization, contributing to improved whole-body glucose homeostasis.

Key Experimental Protocols

The following section details standardized methodologies for investigating the effects of this compound on adipocytes.

3T3-L1 Adipocyte Differentiation Assay

This protocol is fundamental for studying adipogenesis in vitro using the murine 3T3-L1 pre-adipocyte cell line.

-

Cell Seeding: Plate 3T3-L1 pre-adipocytes in DMEM with 10% Fetal Bovine Serum (FBS) and allow them to reach confluence. Maintain for 2 days post-confluence.

-

Initiation of Differentiation (Day 0): Replace the medium with a differentiation cocktail (MDI) containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. Add the experimental concentration of this compound (e.g., 5-20 µM) or vehicle control.

-

Insulin Maintenance (Day 2): Replace the medium with DMEM, 10% FBS, and 1 µg/mL insulin.

-

Maturation (Day 4 onwards): Replace the medium every 2 days with DMEM and 10% FBS. Mature adipocytes, characterized by lipid droplet accumulation, are typically observed between days 8 and 12.

-

Assessment: Differentiation is assessed qualitatively by microscopy and quantitatively by Oil Red O staining.

Oil Red O Staining for Lipid Accumulation

This method visualizes and quantifies the neutral lipid droplets in mature adipocytes.

-

Fixation: Gently wash differentiated cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Preparation: Prepare a working solution of Oil Red O (e.g., 0.2-0.5% in isopropanol, diluted with water) and filter it.

-

Staining: Remove formalin, wash with water, and add 60% isopropanol for 5 minutes. Remove isopropanol and add the Oil Red O working solution, ensuring full coverage of the cell monolayer, for 10-60 minutes.

-

Washing: Aspirate the stain and wash repeatedly with water until the excess stain is removed.

-

Quantification: For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 510 nm.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the expression of target genes in response to this compound.

-

RNA Extraction: Lyse adipocytes and extract total RNA using a commercial kit (e.g., RNeasy) or a TRIzol-based method. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

qPCR Reaction: Set up the qPCR reaction using a master mix (e.g., SYBR Green), cDNA template, and primers specific for target genes (PPARγ, C/EBPα, SLC2A4, ADIPOQ, RETN, etc.) and a stable housekeeping gene (e.g., PPIA, GAPDH) for normalization.

-

Data Analysis: Run the reaction in a real-time PCR cycler. Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Analysis

This technique is used to detect and quantify specific proteins (e.g., PPARγ, GLUT4) in cell lysates.

-

Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and centrifuge to pellet debris.

-

Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 10-20 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imager. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or total protein.

References

Initial In Vitro Studies and Characterization of Ciglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciglitazone is a pioneering member of the thiazolidinedione (TZD) class of synthetic compounds.[1][2] Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for this class of drugs.[1][3] Although never marketed for therapeutic use, the discovery and initial studies of this compound were instrumental in uncovering the role of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as a key regulator of glucose and lipid metabolism.[2] This has sparked significant interest in the therapeutic potential of TZDs. This technical guide provides an in-depth overview of the initial in vitro studies that characterized the core biological activities of this compound, with a focus on its mechanism of action, effects on various cell types, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: PPARγ Agonism

This compound is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon binding to the PPARγ ligand-binding domain, this compound induces a conformational change in the receptor. This leads to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARγ by this compound is central to many of its observed in vitro effects, including adipogenesis and anti-inflammatory responses. However, some studies have also reported PPARγ-independent effects, particularly at higher concentrations, suggesting a more complex pharmacological profile.

In Vitro Pharmacological Characterization

Anti-proliferative and Pro-apoptotic Effects in Cancer Cells

Initial in vitro studies have demonstrated that this compound exhibits anti-proliferative and pro-apoptotic effects on a variety of cancer cell lines. These effects are often observed in a dose- and time-dependent manner. For instance, in human lung cancer A549 cells, this compound was shown to significantly inhibit growth. In bladder cancer cell lines RT4 and T24, this compound induced G2/M cell cycle arrest, and in T24 cells, it also triggered apoptosis through both extrinsic and intrinsic pathways. Interestingly, these effects in bladder cancer cells were reported to occur at high concentrations and were independent of PPARγ activation.

Adipogenic Differentiation

One of the hallmark in vitro effects of this compound is its ability to promote adipogenesis, the differentiation of preadipocytes into mature adipocytes. This is a direct consequence of its PPARγ agonist activity, as PPARγ is a master regulator of adipocyte differentiation. In vitro studies using cell lines such as bovine skeletal muscle satellite cells have shown that treatment with this compound, even in the absence of a traditional adipogenic cocktail, can induce the expression of key adipogenic marker genes like PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid synthase. This results in the accumulation of lipid droplets, a key characteristic of mature adipocytes.

Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects in various in vitro models. For example, in human airway smooth muscle cells, this compound was shown to prevent the IL-1β-induced production of granulocyte-macrophage colony-stimulating factor (GM-CSF). In studies involving human rhinovirus-induced airway remodeling in epithelial cells and fibroblasts, this compound decreased the mRNA expression of matrix metalloproteinase-9 (MMP-9) and transforming growth factor-beta (TGF-β), suggesting an anti-fibrotic activity. Some of these anti-inflammatory effects have been shown to be dependent on NF-κB- and STAT3-related pathways.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies of this compound.

| Parameter | Cell Line/System | Value | Reference(s) |

| EC50 | PPARγ Activation | 3.0 µM | |

| IC50 | LNCaP (Prostate Cancer) Cell Viability (48h) | Not explicitly stated for this compound, but a derivative showed an IC50 of ~30 µM for AR suppression | |

| IC50 | HT-29 (Colon Cancer) Cell Viability (48h) | Growth reduction observed at 10 and 20 µM | |

| IC50 | PANC-1 (Pancreatic Cancer) Cell Viability (48h) | Cell growth occurred at 10 and 20 µM |

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL in 200 µL of complete culture medium per well.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Adipogenic Differentiation Assay

This protocol describes the induction of adipogenesis in a suitable preadipocyte cell line using this compound.

Protocol:

-

Cell Culture: Culture preadipocytes (e.g., bovine satellite cells) in a growth medium (e.g., DMEM with 10% FBS) until they reach confluence.

-

Differentiation Induction: Switch the confluent cells to a differentiation medium. For this compound-induced differentiation, this can be a basal medium (e.g., DMEM with 2% horse serum) supplemented with varying concentrations of this compound (e.g., 5, 10, or 20 µM).

-

Maintenance: Culture the cells in the differentiation medium for a period of 96 hours to several days, changing the medium every 2-3 days.

-

Assessment of Differentiation:

-

Oil Red O Staining: To visualize lipid accumulation, fix the cells with 10% formalin, wash with PBS, and stain with a working solution of Oil Red O. Adipocytes with lipid droplets will stain red.

-

Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key adipogenic marker genes such as PPARγ, C/EBPα, and FABP4.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Culture cells to a desired confluence and treat them with this compound at various concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the intensity of the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

References

- 1. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. MTT (Assay protocol [protocols.io]

Ciglitazone's Modulation of Insulin Sensitivity Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been instrumental in the study of insulin resistance and type 2 diabetes. While not used clinically, its role as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) has provided profound insights into the molecular mechanisms that enhance insulin sensitivity. This technical guide provides an in-depth exploration of this compound's effects on the core insulin signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. It details the molecular interactions, downstream consequences, and the experimental methodologies used to elucidate these effects. Quantitative data from relevant studies are summarized, and key signaling and experimental workflows are visualized to offer a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction: this compound and the Challenge of Insulin Resistance

Insulin resistance, a hallmark of type 2 diabetes, is a pathological condition where cells in the body become less responsive to the effects of insulin. This leads to impaired glucose uptake and utilization in peripheral tissues such as skeletal muscle and adipose tissue, and a failure to suppress hepatic glucose production. The thiazolidinedione class of drugs emerged as a significant therapeutic advancement by directly targeting and improving insulin sensitivity. This compound, the first synthesized TZD, paved the way for the development of other compounds in its class, such as rosiglitazone and pioglitazone. Although toxicity prevented its clinical use, this compound remains a valuable research tool for understanding the molecular underpinnings of insulin sensitization.[1]

The primary molecular target of this compound and other TZDs is the nuclear receptor PPARγ.[1] PPARγ is highly expressed in adipose tissue and plays a critical role in adipogenesis, lipid metabolism, and the secretion of adipokines—hormones that modulate systemic insulin sensitivity.[2][3] By activating PPARγ, this compound initiates a cascade of transcriptional changes that ultimately enhance the body's response to insulin.

Core Mechanism of Action: PPARγ Activation

This compound functions as a high-affinity ligand for PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressors. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ by this compound leads to a variety of downstream effects that collectively improve insulin sensitivity:

-

Adipocyte Differentiation and Lipid Metabolism: this compound promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[2] It also upregulates genes involved in fatty acid uptake and storage, effectively sequestering circulating free fatty acids into adipose tissue. This reduction in circulating lipids is thought to alleviate the lipotoxicity that contributes to insulin resistance in muscle and liver.

-

Adipokine Secretion: PPARγ activation alters the secretion profile of adipokines. It notably increases the expression and secretion of adiponectin, an insulin-sensitizing hormone, while potentially decreasing the secretion of pro-inflammatory cytokines like TNF-α, which are known to induce insulin resistance.

-

Direct Effects on Insulin Signaling Components: Evidence suggests that PPARγ activation can also directly influence the expression of proteins involved in the insulin signaling cascade within adipocytes, further enhancing the cellular response to insulin.

Below is a diagram illustrating the core mechanism of this compound's action through PPARγ.

Modulation of Insulin Signaling Pathways

Insulin exerts its metabolic effects through a complex signaling network. The binding of insulin to its receptor (IR) on the cell surface triggers the autophosphorylation of the receptor and the subsequent tyrosine phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins act as docking sites for various downstream signaling molecules, initiating two major pathways: the PI3K/Akt pathway and the MAPK/ERK pathway.

The PI3K/Akt Pathway

The PI3K/Akt pathway is the principal route for most of insulin's metabolic actions, including glucose uptake and glycogen synthesis.

-

Activation Cascade: Upon insulin stimulation, the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K) binds to phosphorylated IRS proteins. This activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).

-

GLUT4 Translocation: A key downstream effect of Akt activation is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. This process is crucial for glucose uptake into muscle and fat cells. Akt phosphorylates and inactivates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein, which in turn allows for the fusion of GLUT4-containing vesicles with the plasma membrane.

-

Glycogen Synthesis: Akt also promotes glycogen synthesis by phosphorylating and inhibiting glycogen synthase kinase 3 (GSK3), thereby activating glycogen synthase.

This compound enhances insulin-stimulated glucose uptake primarily by potentiating the PI3K/Akt pathway. Studies on related TZDs have shown that they can increase the expression of key components of this pathway and enhance the phosphorylation of Akt in response to insulin. While direct quantitative data for this compound's effect on Akt phosphorylation is limited, the significant increase in glucose uptake observed in this compound-treated cells strongly suggests an enhancement of this pathway's activity.

The following diagram illustrates the PI3K/Akt signaling pathway and the points of modulation by this compound.

The MAPK/ERK Pathway

The Ras/MAPK (mitogen-activated protein kinase) pathway, also known as the ERK (extracellular signal-regulated kinase) pathway, is primarily involved in mediating the mitogenic effects of insulin, such as cell growth and differentiation.

-

Activation Cascade: Following insulin receptor activation, phosphorylated IRS proteins can also bind to the adapter protein Grb2. Grb2, in complex with the guanine nucleotide exchange factor Sos, activates the small G protein Ras. Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2.

-

Gene Expression: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that promote cell growth and proliferation.

The role of this compound in modulating the MAPK/ERK pathway is complex and appears to be context-dependent. Some studies have reported that this compound can increase the phosphorylation of ERK1/2. However, this effect may not be directly linked to its insulin-sensitizing properties and could be PPARγ-independent in some cell types. The precise contribution of MAPK/ERK pathway modulation to the overall improvement in insulin sensitivity by this compound is still an area of active investigation.

The diagram below outlines the MAPK/ERK signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the effects of this compound and other TZDs on key parameters of insulin sensitivity. Data specific to this compound is prioritized, but findings from studies on rosiglitazone and pioglitazone are included for a more complete picture, with the specific compound clearly noted.

Table 1: Effect of this compound on Gene Expression

| Gene | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |

| PPARγ | Bovine Satellite Cells | 5 µM this compound, 96h | ~2.5-fold increase | |

| PPARγ | Bovine Satellite Cells | 10 µM this compound, 96h | ~3.5-fold increase | |

| PPARγ | Bovine Satellite Cells | 20 µM this compound, 96h | ~4.5-fold increase | |

| C/EBPα | Bovine Satellite Cells | 20 µM this compound, 96h | ~3.0-fold increase | |

| Adiponectin | Bovine Satellite Cells | 20 µM this compound, 96h | Increased secretion | |

| Adiponectin | Human Adipose Tissue | Pioglitazone | No change in mRNA | |

| GLUT4 | 3T3-L1 Adipocytes | Rosiglitazone | Dose-dependent increase | |

| Leptin | Human Adipose Tissue | Pioglitazone | Decreased plasma levels |

Table 2: Effect of TZDs on Insulin-Stimulated Glucose Uptake

| Compound | Cell/Tissue Type | Treatment | Effect on Glucose Uptake | Reference |

| This compound | Skeletal Muscle (ob/ob mice) | In vivo, 9 days | Significant increase with 0.1 mU/mL insulin | |

| Rosiglitazone | 3T3-L1 Adipocytes | In vitro | Increased insulin sensitivity of GLUT4 translocation | |

| Troglitazone | L6 Myotubes | 10 µM, 24h | Substantial increase in 2-deoxy-D-glucose uptake |

Table 3: Effect of TZDs on Protein Phosphorylation in Insulin Signaling

| Compound | Protein | Cell/Tissue Type | Effect on Phosphorylation | Reference |

| Rosiglitazone | IRS-1 (Ser307/Ser612) | 3T3-L1 Adipocytes | Attenuated inhibitory phosphorylation | |

| Rosiglitazone | Akt | Adipose Tissue (Zucker rats) | Increased insulin-stimulated phosphorylation | |

| This compound | ERK1/2 | Rat GN4 Liver Epithelial Cells | Increased phosphorylation |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on insulin sensitivity pathways.

2-Deoxy-D-Glucose Uptake Assay

This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG).

Objective: To quantify the effect of this compound on basal and insulin-stimulated glucose uptake in adipocytes or muscle cells.

Materials:

-

3T3-L1 adipocytes or L6 myotubes

-

DMEM with 25 mM glucose, 10% FBS, 1% penicillin-streptomycin

-

Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) with 0.1% BSA

-

This compound (in DMSO)

-

Insulin (100 nM)

-

[³H]2-deoxy-D-glucose

-

Cytochalasin B

-

0.1 M NaOH

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes or L6 myoblasts to confluence. Differentiate 3T3-L1 cells using a standard cocktail of insulin, dexamethasone, and IBMX. Differentiate L6 myoblasts by switching to a low-serum medium.

-

This compound Treatment: Treat differentiated cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle (DMSO) for a specified period (e.g., 24-48 hours).

-

Serum Starvation: Two to four hours prior to the assay, wash the cells twice with serum-free DMEM and incubate in the same medium.

-

Insulin Stimulation: Wash cells twice with KRH buffer. Incubate half of the wells with KRH buffer containing 100 nM insulin and the other half with KRH buffer alone for 20 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing [³H]2-deoxy-D-glucose (0.5 µCi/mL, 100 µM). To determine non-specific uptake, add cytochalasin B (20 µM) to a set of wells 10 minutes prior to the addition of 2-DG.

-

Termination of Uptake: After 5-10 minutes, terminate the uptake by washing the cells three times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the cpm values to the protein content of each well. Subtract the non-specific uptake (with cytochalasin B) from all other values. Express the results as fold change over the basal (no insulin, no this compound) condition.

Western Blot for Phospho-Akt and Phospho-ERK

This method is used to detect and quantify the phosphorylation status of key signaling proteins.

Objective: To determine the effect of this compound on the phosphorylation of Akt (Ser473) and ERK1/2 (Thr202/Tyr204).

Materials:

-

Differentiated 3T3-L1 adipocytes or L6 myotubes

-

This compound and insulin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or insulin as described for the glucose uptake assay. After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total Akt/ERK and the loading control.

-

Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of target genes.

Objective: To quantify the effect of this compound on the expression of PPARγ target genes such as GLUT4, Adiponectin, and C/EBPα.

Materials:

-

Differentiated cells treated with this compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH or β-actin)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reactions with the SYBR Green master mix, cDNA, and forward and reverse primers for each target gene and the housekeeping gene.

-

Run the qPCR program on a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the control (vehicle-treated) condition.

-

Visualizing Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on insulin sensitivity in vitro.

References

- 1. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ) [mdpi.com]

- 2. Effect of this compound on adipogenic transdifferentiation of bovine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Ciglitazone and its Impact on Glucose Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciglitazone, a pioneering member of the thiazolidione (TZD) class of drugs, emerged in the early 1980s as a novel agent with the potential to combat insulin resistance, a hallmark of type 2 diabetes.[1][2] Early studies in animal models of obesity and diabetes revealed its remarkable ability to lower blood glucose levels, not by stimulating insulin secretion, but by enhancing the body's sensitivity to insulin.[3] This technical guide delves into the foundational research on this compound, with a specific focus on its effects on glucose uptake and the underlying molecular mechanisms. We will explore the key experimental findings, present the quantitative data in a structured format, and provide detailed methodologies from the seminal studies that paved the way for a new class of antidiabetic therapies.

Core Mechanism of Action: Targeting PPARγ to Enhance Insulin Sensitivity

The primary molecular target of this compound and other TZDs was identified as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[3][4] Activation of PPARγ by this compound initiates a cascade of transcriptional events that ultimately lead to improved insulin sensitivity. This includes the increased expression of genes involved in glucose and lipid metabolism, most notably the glucose transporter proteins.

The binding of this compound to PPARγ leads to the differentiation of pre-adipocytes into mature adipocytes, which are more efficient at storing lipids and are more responsive to insulin. This process is crucial for improving overall glucose homeostasis. Furthermore, PPARγ activation by this compound was shown to increase the expression of key proteins involved in insulin signaling and glucose transport, such as Glucose Transporter Type 4 (GLUT4) and Glucose Transporter Type 1 (GLUT1).

Quantitative Data from Early In Vivo and In Vitro Studies

The initial research on this compound provided compelling quantitative evidence of its effects on glucose metabolism. These studies, primarily conducted in rodent models of obesity and insulin resistance, laid the groundwork for understanding its therapeutic potential.

In Vivo Studies in Animal Models

The genetically obese (ob/ob) mouse was a key model in the early evaluation of this compound. These mice exhibit hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking the pathophysiology of type 2 diabetes in humans.

Table 1: Effect of this compound on Plasma Glucose and Insulin in ob/ob Mice

| Parameter | Treatment Group | Change from Baseline | Reference |

| Plasma Glucose | This compound-treated | Significant decrease | |

| Plasma Insulin | This compound-treated | Significant decrease |

Further details on the magnitude of these changes are being sought from the full-text articles.

A crucial study investigating the effect of this compound on skeletal muscle glucose uptake in ob/ob mice revealed its insulin-sensitizing properties.

Table 2: Effect of this compound on 2-Deoxy-D-Glucose Uptake in Perfused Hindquarters of ob/ob Mice

| Treatment Group | Insulin Concentration | 2-Deoxy-D-Glucose Uptake | Reference |

| Untreated | 0.1 mU/mL | No significant effect | |

| This compound-treated | 0.1 mU/mL | Significant increase |

Specific quantitative values for the increase in glucose uptake are pending access to the full-text publication.

In Vitro Studies in Adipocytes

In vitro studies using cell lines such as 3T3-L1 preadipocytes, which can be differentiated into mature adipocytes, were instrumental in dissecting the cellular mechanisms of this compound action.

Experimental Protocols

To provide a comprehensive understanding of the early research, this section details the methodologies employed in the key experiments.

Animal Studies: ob/ob Mouse Model

-

Animal Model: Genetically obese (ob/ob) mice were used as a model of insulin resistance and type 2 diabetes.

-

Drug Administration: this compound was typically administered orally, mixed with the feed, for a specified duration.

-

Blood Glucose and Insulin Measurement: Blood samples were collected to measure plasma glucose and insulin levels at baseline and after treatment.

-

Perfused Hindquarter Preparation for Glucose Uptake Assay:

-

Mice were anesthetized.

-

The hindquarters were surgically isolated and perfused with a physiological buffer containing glucose and, in some experiments, insulin.

-

2-Deoxy-D-[3H]glucose, a radiolabeled glucose analog, was added to the perfusate.

-

After a defined period, the muscle tissue was harvested, and the amount of incorporated radioactivity was measured to determine the rate of glucose uptake.

-

In Vitro Studies: 2-Deoxy-D-Glucose Uptake Assay in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes were cultured and induced to differentiate into mature adipocytes using a standard protocol involving insulin, dexamethasone, and isobutylmethylxanthine.

-

This compound Treatment: Differentiated adipocytes were incubated with varying concentrations of this compound for a specified time.

-

Glucose Uptake Assay:

-

Cells were washed and incubated in a glucose-free buffer.

-

Insulin was added to stimulate glucose uptake.

-

2-Deoxy-D-[3H]glucose was added, and the cells were incubated for a short period.

-

The uptake was stopped by washing the cells with ice-cold buffer.

-

Cells were lysed, and the incorporated radioactivity was measured using a scintillation counter.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Insulin and this compound signaling pathways converge on GLUT4 to increase glucose uptake.

Caption: Experimental workflow for a 2-deoxy-D-glucose uptake assay in adipocytes.

Conclusion

The early research on this compound was a landmark in diabetes drug discovery. It not only introduced a new class of therapeutic agents but also significantly advanced our understanding of the molecular basis of insulin resistance. The foundational studies, primarily in animal models and cultured adipocytes, clearly demonstrated that this compound improves glucose homeostasis by enhancing insulin sensitivity, a mechanism mediated through the activation of PPARγ and the subsequent increase in glucose transporter expression and function. This pioneering work laid the critical groundwork for the development of subsequent, more refined thiazolidinediones that have had a lasting impact on the management of type 2 diabetes. Further detailed analysis of the original research articles will undoubtedly provide even deeper insights into the precise quantitative effects and intricate experimental designs that were instrumental in uncovering the therapeutic potential of this compound.

References

- 1. Fractionation Analysis of the Subcellular Distribution of GLUT-4 in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. An optimized fractionation method reveals insulin-induced membrane surface localization of GLUT1 to increase glycolysis in LβT2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

Methodological & Application

Application Note: A Comprehensive Protocol for Ciglitazone-Induced Adipocyte Differentiation of 3T3-L1 Cells

Audience: Researchers, scientists, and drug development professionals engaged in metabolic research, particularly in the fields of obesity, diabetes, and adipocyte biology.

Introduction The 3T3-L1 cell line, derived from mouse embryos, is a robust and widely utilized in vitro model for studying the conversion of preadipocytes into mature, lipid-storing adipocytes.[1][2] This process, known as adipogenesis, is critical for understanding adipose tissue physiology and the pathophysiology of metabolic diseases. Differentiation is typically induced by a hormonal cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone (DEX), and insulin, often referred to as MDI.[3] The efficiency of this process can be significantly enhanced by the inclusion of a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1]

Ciglitazone is a member of the thiazolidinedione (TZD) class of compounds that specifically binds to and activates PPARγ, a master transcriptional regulator of adipogenesis.[4] Activation of PPARγ initiates a cascade of gene expression that drives the adipocyte phenotype, characterized by changes in cell morphology, lipid accumulation, and the expression of adipocyte-specific genes. This application note provides a detailed protocol for the differentiation of 3T3-L1 preadipocytes using a this compound-supplemented cocktail, along with methods for validating differentiation success.

Mechanism of Action: PPARγ Signaling Pathway

This compound functions as a potent agonist for PPARγ. Upon binding, PPARγ undergoes a conformational change, allowing it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes crucial for adipogenesis, lipid metabolism, and insulin sensitivity, such as CCAAT/enhancer-binding protein alpha (C/EBPα), Fatty Acid Binding Protein 4 (FABP4), and CD36.

Experimental Protocols and Data

Successful differentiation of 3T3-L1 cells requires careful attention to cell culture conditions and the precise timing of media changes. The entire process from induction to maturation typically takes 8 to 12 days.

Data Presentation: Media Composition

The following tables summarize the compositions of the media required for the differentiation protocol. It is recommended to prepare stock solutions of the chemical inducers and filter-sterilize all media.

Table 1: Stock and Media Compositions | Reagent | Stock Concentration | Final Concentration | Solvent | | :--- | :--- | :--- | :--- | | Dexamethasone (DEX) | 1 mM | 1 µM | DMSO | | IBMX | 500 mM | 0.5 mM | DMSO | | Insulin | 10 mg/mL | 10 µg/mL | Sterile H₂O | | This compound | 10-20 mM | 5-20 µM | DMSO | | Medium | Component | Concentration / Volume | | Preadipocyte Medium | DMEM (High Glucose) | ~90% | | | Bovine Calf Serum (BCS) | 10% | | | Penicillin-Streptomycin | 1% | | Differentiation Medium (MDI-C) | DMEM (High Glucose) | ~89% | | | Fetal Bovine Serum (FBS) | 10% | | | Penicillin-Streptomycin | 1% | | | Dexamethasone (1 mM) | 0.1% (1 µM) | | | IBMX (500 mM) | 0.1% (0.5 mM) | | | Insulin (10 mg/mL) | 0.1% (10 µg/mL) | | | this compound (e.g., 10 mM) | 0.1% (10 µM) | | Maintenance Medium | DMEM (High Glucose) | ~89% | | | Fetal Bovine Serum (FBS) | 10% | | | Penicillin-Streptomycin | 1% | | | Insulin (10 mg/mL) | 0.1% (10 µg/mL) |

Note: The optimal concentration of this compound may vary and can be titrated in the range of 5-20 µM. Some protocols use Rosiglitazone (a related TZD) at 1-2 µM as an alternative.

Protocol 1: 3T3-L1 Adipocyte Differentiation Workflow

This protocol outlines the step-by-step procedure for inducing differentiation using a this compound-supplemented MDI cocktail.

Methodology:

-

Seeding: Seed 3T3-L1 preadipocytes in the desired culture vessel (e.g., 6-well plate) and culture in Preadipocyte Medium at 37°C and 5% CO₂. Do not allow cells to become confluent during subculturing.

-

Growth Arrest: Grow the cells until they reach 100% confluence. Maintain the confluent culture for an additional 48 hours to ensure growth arrest, which is critical for efficient differentiation. This point is designated as Day -2.

-

Induction (Day 0): Aspirate the Preadipocyte Medium and replace it with freshly prepared Differentiation Medium (MDI-C). Incubate for 3 days.

-

Maintenance (Day 3): Aspirate the Differentiation Medium and replace it with Maintenance Medium. Incubate for 2 days.

-

Maturation (Day 5 onwards): Aspirate the Maintenance Medium and replace it with Preadipocyte Medium (DMEM with 10% FBS). Change this medium every 2-3 days.

-

Analysis: By Day 8-12, cells should appear rounded and filled with lipid droplets. They are now considered mature adipocytes and are ready for analysis.

Protocol 2: Oil Red O Staining of Lipid Droplets

Oil Red O is a fat-soluble dye used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.

Methodology:

-

Preparation: Prepare an Oil Red O working solution by diluting a 0.35% stock solution in isopropanol with distilled water (6:4 ratio). Allow it to sit for 10 minutes and filter through a Whatman No. 1 filter paper.

-

Fixation: Gently wash the differentiated cells twice with Phosphate-Buffered Saline (PBS). Add 10% formalin and incubate for 30-60 minutes at room temperature to fix the cells.

-

Washing: Discard the formalin and wash the cells twice with distilled water. Add 60% isopropanol and incubate for 5 minutes.

-

Staining: Discard the isopropanol and add the filtered Oil Red O working solution, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature.

-

Final Washes: Discard the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

Qualitative Analysis: Add water or PBS to the wells to prevent drying and visualize the red-stained lipid droplets under a light microscope.

-

Quantitative Analysis: To quantify lipid accumulation, completely dry the stained plates. Add 100% isopropanol to each well to elute the dye from the lipid droplets. Transfer the eluate to a 96-well plate and measure the absorbance at 490-510 nm using a spectrophotometer.

Protocol 3: Quantitative RT-PCR (qPCR) for Adipogenic Markers

qPCR is used to measure the expression levels of key genes involved in adipogenesis, confirming differentiation at a molecular level.

Table 2: Key Adipogenic Marker Genes for qPCR Analysis

| Gene Symbol | Gene Name | Function in Adipogenesis |

|---|---|---|

| Pparg | Peroxisome proliferator-activated receptor gamma | Master regulator of adipocyte differentiation. |

| Cebpa | CCAAT/enhancer-binding protein alpha | Key transcription factor, works with PPARγ. |

| Fabp4 (aP2) | Fatty acid binding protein 4 | Involved in fatty acid uptake and transport. |

| Adipoq | Adiponectin | Adipokine secreted by mature adipocytes. |

| Lpl | Lipoprotein lipase | Terminal differentiation marker. |

| Slc2a4 (GLUT4) | Solute carrier family 2 member 4 | Glucose transporter, crucial for insulin sensitivity. |

Methodology:

-

RNA Extraction: On the desired day of differentiation, wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (see Table 2), and a suitable SYBR Green master mix.

-

Data Analysis: Run the reaction on a real-time PCR machine. Determine the cycle threshold (Ct) values and normalize the expression of target genes to a stable reference gene (e.g., Actb, B2m, or Hprt). Calculate the relative gene expression using the ΔΔCt method.

Troubleshooting

-

Poor Differentiation: If lipid accumulation is low, ensure preadipocytes are not subcultured past ~70% confluency and are fully growth-arrested for 48 hours post-confluence before induction. Verify the activity of all chemical inducers, especially insulin and this compound. Using low-passage cells is highly recommended.

-

Cell Detachment/Death: Excessive cell death may occur if reagents are too concentrated or if media changes are performed too vigorously. Ensure gentle handling of the cells, especially after they have accumulated lipids and become more buoyant.

By following these detailed protocols, researchers can reliably and reproducibly differentiate 3T3-L1 cells into mature adipocytes, providing a powerful system for investigating metabolic regulation and screening therapeutic compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 4. Effect of this compound on adipogenic transdifferentiation of bovine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Ciglitazone for the Induction of Adipogenesis in Mesenchymal Stem Cells

Introduction

Ciglitazone, a member of the thiazolidinedione (TZD) class of compounds, is a potent and specific agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis.[2] Activation of PPARγ by ligands like this compound initiates a transcriptional cascade that commits mesenchymal stem cells (MSCs) to the adipocyte lineage, making it a valuable tool for in vitro studies of adipogenesis, drug screening, and the development of cell-based therapies for metabolic diseases. These application notes provide a comprehensive overview and detailed protocols for inducing adipogenesis in MSCs using this compound.

Mechanism of Action

This compound diffuses across the cell membrane and binds to the ligand-binding domain of PPARγ in the cytoplasm. This binding event induces a conformational change in the PPARγ protein, leading to its heterodimerization with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes essential for adipocyte differentiation and function, including CCAAT/enhancer-binding protein alpha (C/EBPα), fatty acid-binding protein 4 (FABP4), and perilipin 2.[1]

Key Signaling Pathway

The primary signaling pathway for this compound-induced adipogenesis is the PPARγ pathway.

Caption: this compound signaling pathway in MSC adipogenesis.

Experimental Protocols

A reliable method for inducing adipogenesis in MSCs involves a two-stage process: an induction phase followed by a maintenance phase. While this compound can induce adipogenesis on its own, it is often used in combination with other agents in an adipogenic cocktail for more robust and efficient differentiation.

Materials

-

Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)

-

MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Adipogenic Induction Medium (see table below)

-

Adipogenic Maintenance Medium (see table below)

-

This compound (stock solution in DMSO)

-

Dexamethasone

-

Insulin

-

3-isobutyl-1-methylxanthine (IBMX)

-

Phosphate-Buffered Saline (PBS)

-

Formalin (10%)

-

Oil Red O staining solution

-

6-well or 12-well tissue culture plates

Media Composition

| Component | Adipogenic Induction Medium | Adipogenic Maintenance Medium |

| Basal Medium | DMEM (high glucose) | DMEM (high glucose) |

| Serum | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS) |

| Antibiotics | 1% Penicillin-Streptomycin | 1% Penicillin-Streptomycin |

| Dexamethasone | 1 µM | - |

| Insulin | 10 µg/mL | 10 µg/mL |

| IBMX | 0.5 mM | - |

| This compound | 5 - 20 µM [1] | - |

Note: The optimal concentration of this compound may vary depending on the MSC source and passage number. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. A similar thiazolidinedione, rosiglitazone, has been shown to be effective at concentrations of 1-5 µM.[3]

Experimental Workflow

Caption: Experimental workflow for this compound-induced adipogenesis.

Detailed Protocol

-

Cell Seeding: Seed MSCs in a 6-well or 12-well plate at a density of 2 x 10^4 cells/cm^2 in MSC Growth Medium.

-

Culture to Confluency: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.

-

Initiate Differentiation (Day 0): Aspirate the growth medium and replace it with Adipogenic Induction Medium containing the desired concentration of this compound.

-

Maintenance Phase: After 3 days, replace the induction medium with Adipogenic Maintenance Medium.

-

Repeat Cycles: Repeat the induction and maintenance cycles every 3 days for a total of 14 to 21 days.

-

Analysis:

-

Oil Red O Staining: To visualize lipid droplet accumulation, fix the cells with 10% formalin for 30 minutes, wash with PBS, and stain with Oil Red O solution for 15-30 minutes.

-

Quantitative Real-Time PCR (qRT-PCR): To quantify the expression of adipogenic marker genes, extract total RNA from the cells at different time points (e.g., day 0, 7, 14, 21) and perform qRT-PCR for genes such as PPARG, CEBPA, and FABP4.

-

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of this compound-induced adipogenesis in MSCs based on published literature.

Table 1: Effect of this compound on Adipogenic Gene Expression in Bovine Satellite Cells after 96 hours

| Gene | 5 µM this compound (Fold Change) | 10 µM this compound (Fold Change) | 20 µM this compound (Fold Change) |

| PPARG | ~2.5 | ~3.5 | ~4.5 |

| CEBPA | ~2.0 | ~3.0 | ~4.0 |

| CEBPB | ~1.5 | ~2.0 | ~2.5 |

| FASN | ~2.0 | ~3.0 | ~3.5 |

| SCD | ~1.5 | ~2.5 | ~3.0 |

| PLIN2 | ~2.0 | ~3.0 | ~3.5 |

Table 2: Effect of Rosiglitazone on Adipogenic Gene Expression in Mouse Bone Marrow Stromal Cells after 14 days

| Gene | 10 µM Rosiglitazone (Fold Change vs. Growth Media) |

| FABP4 | ~40 |

| PPARG | No significant change |

Table 3: Effect of Rosiglitazone on Adipogenic Gene Expression in Human Adipose-Derived Stem Cells after 14 days

| Gene | 1 µM Rosiglitazone (Relative Expression) | 5 µM Rosiglitazone (Relative Expression) |

| FABP4 | Upregulated | Upregulated |

| Leptin | Upregulated | Upregulated |

Troubleshooting

-

Low Differentiation Efficiency:

-

Optimize this compound concentration.

-

Ensure MSCs are at a low passage number.

-

Verify the quality and bioactivity of all media components.

-

-

Cell Detachment:

-

Handle cell culture plates gently during media changes.

-

Consider using coated plates (e.g., fibronectin).

-

-

High Cytotoxicity:

-

Test a lower range of this compound concentrations.

-

Ensure the DMSO concentration in the final medium is below 0.1%. A study using rosiglitazone noted that an IBMX-based protocol led to marked reductions in cell viability compared to the rosiglitazone protocol.

-

Conclusion

This compound is a powerful and reliable tool for inducing adipogenesis in mesenchymal stem cells. By activating the PPARγ signaling pathway, it provides a robust in vitro model for studying the molecular mechanisms of adipocyte differentiation. The protocols and data presented here offer a comprehensive guide for researchers to successfully utilize this compound in their studies of adipogenesis and related metabolic research.

References

- 1. Effect of this compound on adipogenic transdifferentiation of bovine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pro-Apoptotic Potential of Ciglitazone in Cancer Cells: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed experimental protocols for assessing the effect of Ciglitazone, a thiazolidinedione, on the induction of apoptosis in cancer cells. The following protocols are designed to offer a robust framework for investigating the cytotoxic and pro-apoptotic mechanisms of this compound in a laboratory setting.

I. Application Notes

This compound, initially developed as an anti-diabetic agent, has demonstrated significant anti-neoplastic properties in various cancer cell lines.[1][2] Its primary mode of action in this context is the induction of apoptosis, or programmed cell death, through multiple signaling pathways. These effects have been observed to be both dependent and independent of its classical target, the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2]

Key findings from preclinical studies indicate that this compound can:

-

Induce cell cycle arrest, often at the G2/M phase.[3]

-

Trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

-

Modulate the expression of key apoptotic regulators, including caspases, Bcl-2 family proteins, and survivin.

-

Up-regulate the expression of TNF-related apoptosis-inducing ligand (TRAIL), sensitizing resistant cancer cells to apoptosis.

These protocols will guide researchers in systematically evaluating the pro-apoptotic efficacy of this compound and elucidating its molecular mechanisms of action in specific cancer cell models.

II. Experimental Protocols

A. Cell Culture and this compound Treatment

This initial step is crucial for maintaining healthy cancer cell lines and ensuring reproducible results upon treatment with this compound.

1. Materials:

- Cancer cell line of interest (e.g., T24 bladder cancer cells, Ca Ski cervical cancer cells)

- Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

- This compound (powder form, to be dissolved in DMSO to create a stock solution)

- Dimethyl sulfoxide (DMSO, vehicle control)

- Phosphate Buffered Saline (PBS)

- Trypsin-EDTA

- Cell culture flasks, plates (6-well, 12-well, 96-well), and dishes

- Incubator (37°C, 5% CO2)

2. Protocol:

- Culture cancer cells in the appropriate medium in a humidified incubator at 37°C with 5% CO2.

- Prepare a stock solution of this compound (e.g., 100 mM) in DMSO and store at -20°C.

- Seed cells into appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.

- The following day, treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 60 µM) for different time points (e.g., 24, 48, 72 hours).

- Include a vehicle control group treated with the same volume of DMSO as the highest concentration of this compound.

B. Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Materials:

- Cells treated with this compound in a 96-well plate

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- DMSO or Solubilization Solution (e.g., 0.01 M HCl in 10% SDS)

- Microplate reader

2. Protocol:

- After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

- Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

- Shake the plate gently for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle-treated control.

C. Detection of Apoptosis by Flow Cytometry

Flow cytometry allows for the quantification of apoptotic cells through the analysis of DNA content (sub-G1 peak) or by using Annexin V/Propidium Iodide (PI) staining.

1. Sub-G1 Peak Analysis (DNA Content):

2. Annexin V/PI Staining:

D. Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.

1. Materials:

- Cells treated with this compound in 6-well plates

- RIPA buffer (with protease and phosphatase inhibitors)

- BCA Protein Assay Kit

- SDS-PAGE gels

- PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, Survivin, c-FLIP, β-actin)

- HRP-conjugated secondary antibodies

- Enhanced Chemiluminescence (ECL) substrate

- Chemiluminescence imaging system

2. Protocol:

- Lyse the treated cells with RIPA buffer.

- Determine the protein concentration of the lysates using the BCA assay.

- Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C.

- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

| This compound Concentration (µM) | Treatment Time (hours) | Cell Viability (% of Control) ± SD |

| 0 (Vehicle) | 24 | 100 ± 5.2 |

| 10 | 24 | 85.3 ± 4.1 |

| 20 | 24 | 68.7 ± 3.5 |

| 40 | 24 | 45.1 ± 2.9 |

| 60 | 24 | 28.9 ± 2.1 |

| 0 (Vehicle) | 48 | 100 ± 6.1 |

| 10 | 48 | 72.4 ± 3.8 |

| 20 | 48 | 51.6 ± 3.2 |

| 40 | 48 | 30.2 ± 2.5 |

| 60 | 48 | 15.7 ± 1.8 |

Table 2: Quantification of Apoptosis by Flow Cytometry (Sub-G1 Analysis)

| This compound Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (% of Total) ± SD |

| 0 (Vehicle) | 24 | 3.5 ± 0.8 |

| 20 | 24 | 15.2 ± 1.5 |

| 40 | 24 | 35.8 ± 2.1 |

| 60 | 24 | 58.4 ± 3.3 |

IV. Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

References

- 1. The antidiabetic drug this compound induces high grade bladder cancer cells apoptosis through the up-regulation of TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antidiabetic Drug this compound Induces High Grade Bladder Cancer Cells Apoptosis through the Up-Regulation of TRAIL | PLOS One [journals.plos.org]

- 3. The Antidiabetic Drug this compound Induces High Grade Bladder Cancer Cells Apoptosis through the Up-Regulation of TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ciglitazone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciglitazone is a member of the thiazolidinedione (TZD) class of compounds and is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with an EC50 of 3.0 μM.[1] While historically investigated for its anti-diabetic properties, this compound has garnered significant interest in various research fields, including cancer biology, immunology, and neurobiology, due to its roles in modulating adipogenesis, inflammation, cell proliferation, and differentiation.[2][3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture.

| Parameter | Value | Notes |

| Molecular Weight | 333.45 g/mol | |

| Solubility | Soluble in DMSO (up to 25 mg/mL) or Ethanol (up to 25 mg/mL).[5] | Insoluble in water. |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use cell culture grade, sterile DMSO. |

| Stock Solution Concentration | 10-50 mM in DMSO | A higher concentration stock (e.g., 1000x the final working concentration) is recommended to minimize the final DMSO concentration in the cell culture medium. |

| Working Concentration Range | 1 µM - 60 µM | The optimal concentration is cell-type and assay-dependent. For example, 5-20 µM for adipogenic differentiation of bovine satellite cells, and 5-60 µM for studies on bladder cancer cells. A dose-response experiment is recommended. |

| Final DMSO Concentration | < 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |

| Storage of Solid Compound | Room temperature. | Store in a well-ventilated, dry place. |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 3 months or -80°C for longer-term storage. | Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.33 mg of this compound powder and add it to the tube.

-

Dissolving: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-